Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate)
Overview
Description
Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate), more commonly known as di-9-octadecenoate, is a naturally occurring fatty acid found in the human body. It is a major component of human skin, and is also found in some foods. Di-9-octadecenoate is a polyunsaturated fatty acid that is a key component of the phospholipid bilayer, which is responsible for forming the cellular membrane. This fatty acid is an important building block for many biological processes, and has been studied extensively in recent years.
Scientific Research Applications
Saposin-Derived Lipid Nanoparticles (SapNPs) Formation
- 18:2 PG (1,2-dilinoleoyl-sn-glycero-3-phospho-(1’-rac-glycerol)) sodium salt, a derivative of our compound, has been studied in the context of SapNPs formation. SapNPs are lipid nanoparticles derived from saposins, which play a crucial role in lipid metabolism and cellular processes .
Potential Bioactive Properties
- Investigate the bioactivity of this compound, especially its potential as an anti-inflammatory agent, antioxidant, or antimicrobial substance. Triacylglycerols can exhibit diverse biological effects, and understanding the specific properties of this compound is essential .
Lipid-Based Drug Delivery Systems
- Explore its use in lipid-based drug delivery systems. The unique structure of triacylglycerols allows for encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Investigate whether our compound can serve as a carrier for therapeutic agents .
Cosmetic and Personal Care Applications
- Consider its application in cosmetic formulations. Triacylglycerols are commonly used in skincare products due to their moisturizing properties. Investigate whether our compound can enhance skin hydration or act as an emollient .
Biocompatible Coatings and Surfaces
- Explore its potential as a biocompatible coating material. Triacylglycerols have been used to modify surfaces, such as medical implants, to improve biocompatibility and reduce inflammation. Investigate whether our compound exhibits similar properties .
Nutraceuticals and Functional Foods
- Investigate its role in nutraceuticals or functional foods. Triacylglycerols are essential dietary lipids, and their specific fatty acid composition can impact health. Explore whether our compound could be incorporated into functional food products .
properties
IUPAC Name |
1,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propan-2-yl (E)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-30,54H,4-15,18,21-24,31-53H2,1-3H3/b19-16+,20-17+,28-25+,29-26+,30-27+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCIYKUZOQISE-SIBCJXFASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2190-22-9 | |
Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-40 °C | |
Record name | Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034298 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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